molecular formula C16H13N3O B2611152 N-benzylquinoxaline-2-carboxamide CAS No. 7066-32-2

N-benzylquinoxaline-2-carboxamide

Cat. No. B2611152
CAS RN: 7066-32-2
M. Wt: 263.3
InChI Key: KKYVULXSLKOYID-UHFFFAOYSA-N
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Description

N-benzylquinoxaline-2-carboxamide is a compound that has been studied for its potential applications in various fields. It is a derivative of quinoxaline, a heterocyclic compound that has been extensively researched due to its wide range of physicochemical and biological activities . Quinoxaline-2-carboxamide has been used as a carrier ligand in the synthesis of new platinum compounds .


Synthesis Analysis

The synthesis of N-benzylquinoxaline-2-carboxamide involves the use of quinoxaline-2-carboxamide as a carrier ligand in the creation of new platinum compounds . The compounds have been synthesized and characterized using different spectroscopic methods . More research is needed to provide a detailed synthesis process specific to N-benzylquinoxaline-2-carboxamide.

Scientific Research Applications

Antimalarial Activity

N-benzylquinoxaline-2-carboxamide derivatives have been investigated for their potential as antimalarial agents. Research by Zhang et al. (2017) focused on carboxamide pyrazinyloxy benzoxaboroles and identified a compound with excellent activity against Plasmodium falciparum and in vivo efficacy in infected mice (Zhang et al., 2017).

Antimycobacterial and Antioxidant Properties

Goněc et al. (2012) studied substituted quinoline-2-carboxamides for their inhibition of photosynthetic electron transport and antimycobacterial activity. Some derivatives showed higher activity against M. tuberculosis than standard treatments (Goněc et al., 2012).

Potential Radioligands for Imaging

Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives as potential radioligands for visualizing peripheral benzodiazepine receptors with positron emission tomography, showing high specific binding to these receptors in various organs (Matarrese et al., 2001).

Antipsychotic Agent Development

Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides as potential antipsychotic agents, showing promising in vivo activities comparable to existing antipsychotic drugs (Norman et al., 1996).

Anti-Inflammatory Effects

Torres et al. (1999) investigated the anti-inflammatory properties of peripheral benzodiazepine receptor ligands, demonstrating their potential for inhibiting oedema formation (Torres et al., 1999).

Crystal Structure Analysis

Bartczak et al. (1988) conducted a crystal structure analysis of a related compound, providing insights into its molecular conformation, which is crucial for understanding its biological activity (Bartczak et al., 1988).

Exploration in Cancer Treatment

Lazer et al. (1997) studied enol-carboxamide derivatives for COX-2/COX-1 selectivity in the context of anti-inflammatory drugs, with implications for cancer treatment (Lazer et al., 1997).

Application in Stem Cell Research

Ries et al. (2013) described the synthesis of thiazovivin, a molecule that improves the generation of human induced pluripotent stem cells, highlighting its relevance in stem cell research (Ries et al., 2013).

properties

IUPAC Name

N-benzylquinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(18-10-12-6-2-1-3-7-12)15-11-17-13-8-4-5-9-14(13)19-15/h1-9,11H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYVULXSLKOYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylquinoxaline-2-carboxamide

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